molecular formula C18H14O B15066684 Ethanone, 2-(1-naphthalenyl)-1-phenyl- CAS No. 16216-08-3

Ethanone, 2-(1-naphthalenyl)-1-phenyl-

Cat. No.: B15066684
CAS No.: 16216-08-3
M. Wt: 246.3 g/mol
InChI Key: NXRAJMQCFRMHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Naphthalen-1-yl)-1-phenylethanone is an organic compound that belongs to the class of aromatic ketones It consists of a naphthalene ring and a phenyl ring connected by an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-1-phenylethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where naphthalene reacts with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of 1-bromo-naphthalene with phenylacetylene in the presence of a palladium catalyst and a base can yield 2-(naphthalen-1-yl)-1-phenylethanone. This method offers high selectivity and yields under mild reaction conditions.

Industrial Production Methods

Industrial production of 2-(naphthalen-1-yl)-1-phenylethanone often employs large-scale Friedel-Crafts acylation due to its simplicity and cost-effectiveness. The process involves the continuous feeding of reactants into a reactor, where the reaction is catalyzed by aluminum chloride. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Formation of naphthalene-1-carboxylic acid or phenylacetic acid.

    Reduction: Formation of 2-(naphthalen-1-yl)-1-phenylethanol.

    Substitution: Formation of halogenated derivatives such as 2-(naphthalen-1-yl)-1-phenylethanone bromide.

Scientific Research Applications

2-(Naphthalen-1-yl)-1-phenylethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its aromatic structure.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-1-phenylethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-yl)-2-phenylethanone: Similar structure but with different positioning of the phenyl and naphthalene rings.

    2-(Naphthalen-2-yl)-1-phenylethanone: Isomer with the naphthalene ring attached at the 2-position.

    1-(Naphthalen-1-yl)-1-phenylethanone: Structural isomer with the ketone group at a different position.

Uniqueness

2-(Naphthalen-1-yl)-1-phenylethanone is unique due to its specific arrangement of the naphthalene and phenyl rings, which can influence its chemical reactivity and physical properties. This unique structure allows for distinct interactions in chemical and biological systems, making it a valuable compound for various applications.

Properties

CAS No.

16216-08-3

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

2-naphthalen-1-yl-1-phenylethanone

InChI

InChI=1S/C18H14O/c19-18(15-8-2-1-3-9-15)13-16-11-6-10-14-7-4-5-12-17(14)16/h1-12H,13H2

InChI Key

NXRAJMQCFRMHKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.